molecular formula C14H22ClN3O B2926532 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride CAS No. 2320898-38-0

4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride

Cat. No. B2926532
CAS RN: 2320898-38-0
M. Wt: 283.8
InChI Key: PAFJININUTXCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AEBSF is a water-soluble, irreversible serine protease inhibitor . It has been shown to inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity is similar to the inhibitor PMSF, but AEBSF is more stable at low pH values .

Scientific Research Applications

Chemical Synthesis and Ligand Development

  • Research on optically active carboxamides, which include compounds like 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride, has led to the synthesis of new, diverse chemical structures. These compounds, based on 2-phenylimidazole and featuring amino acid residues, have potential applications in N-chelating ligands for reactions such as Henry or Aldol reactions (Sívek, Pytela, & Bureš, 2008).

Biological Activity and Potential Therapeutic Uses

  • A study on N-(2-Aminoethyl)-N-(2-hydroxy-2-phenylethyl)carboxamides, which are structurally related to 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride, revealed pronounced antiarrhythmic activity and low toxicity, indicating potential therapeutic uses (Hoang et al., 2018).

Novel Synthesis Methods

  • Innovative methods for synthesizing related compounds, like 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides, have been developed. These methods involve simple, energy-efficient processes and utilize readily available materials, highlighting the evolving techniques in chemical synthesis (Mohammadi et al., 2017).

Cytostatic Agent Development

  • Research into N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, which are similar to 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride, has explored their potential as cytostatic agents. This research involves developing general procedures for constructing aminoalkyl chains on specific chemical structures (Bielawski et al., 1993).

Drug Development for Neurokinin-1 Receptor Antagonism

  • A series of novel 3-phenylpiperidine-4-carboxamide derivatives, closely related to the compound , were synthesized and evaluated for their efficacy as neurokinin-1 receptor antagonists. These compounds showed high metabolic stability and significant efficacy in animal models, indicating potential for therapeutic applications (Shirai et al., 2012).

Mechanism of Action

Target of Action

The primary target of 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride, also known as AEBSF, is serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases . It achieves this by covalently modifying the hydroxyl group of serine residues in the active site of these enzymes . This modification prevents the enzymes from catalyzing their respective reactions, thereby inhibiting their function .

Biochemical Pathways

By inhibiting serine proteases, AEBSF affects several biochemical pathways. These enzymes are involved in the activation and regulation of various proteins and peptides. Therefore, the inhibition of serine proteases can have downstream effects on numerous biological processes, including digestion, immune response, and blood coagulation .

Pharmacokinetics

It is known that aebsf is water-soluble , which suggests that it could be readily absorbed and distributed in the body. The stability of AEBSF is higher at low pH values .

Result of Action

The inhibition of serine proteases by AEBSF can lead to a variety of molecular and cellular effects, depending on the specific enzymes being targeted. For instance, it can prevent the degradation of proteins during purification processes . In a cellular context, AEBSF has been reported to inhibit TNF-α-induced apoptosis in SNU-16 human gastric adenocarcinoma cells .

Action Environment

The action, efficacy, and stability of AEBSF can be influenced by various environmental factors. For example, its inhibitory activity can be maintained for up to six months when stored at 4°C in a weakly acidic solution . Its stability decreases in solutions with a ph higher than 70 .

Safety and Hazards

AEBSF can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion .

properties

IUPAC Name

4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c15-9-6-12-7-10-17(11-8-12)14(18)16-13-4-2-1-3-5-13;/h1-5,12H,6-11,15H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFJININUTXCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN)C(=O)NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.